molecular formula C11H12F2O2 B7994214 1-(2-Ethoxy-3,5-difluorophenyl)propan-1-one

1-(2-Ethoxy-3,5-difluorophenyl)propan-1-one

Cat. No.: B7994214
M. Wt: 214.21 g/mol
InChI Key: JXNVRJMFZGSLTP-UHFFFAOYSA-N
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Description

1-(2-Ethoxy-3,5-difluorophenyl)propan-1-one is a fluorinated aromatic ketone with the molecular formula C₁₁H₁₂F₂O₂ and a molar mass of 214.21 g/mol. The compound features an ethoxy group at the 2-position and fluorine atoms at the 3- and 5-positions on the phenyl ring, attached to a propan-1-one moiety. This substitution pattern imparts distinct electronic and steric properties, making it relevant in pharmaceutical intermediates and catalytic applications, such as enantioselective α-arylation reactions .

Properties

IUPAC Name

1-(2-ethoxy-3,5-difluorophenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O2/c1-3-10(14)8-5-7(12)6-9(13)11(8)15-4-2/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXNVRJMFZGSLTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C(=CC(=C1)F)F)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethoxy-3,5-difluorophenyl)propan-1-one typically involves the reaction of 2-ethoxy-3,5-difluorobenzaldehyde with a suitable reagent to introduce the propanone group. Common reagents used in this synthesis include organometallic compounds such as Grignard reagents or organolithium reagents. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis and to ensure high yield .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Ethoxy-3,5-difluorophenyl)propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-(2-Ethoxy-3,5-difluorophenyl)propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Ethoxy-3,5-difluorophenyl)propan-1-one involves its interaction with specific molecular targets. The ethoxy and fluorine groups can influence the compound’s binding affinity and selectivity towards enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and physicochemical differences between 1-(2-Ethoxy-3,5-difluorophenyl)propan-1-one and its analogs:

Compound Name Substituent Positions Functional Groups Molecular Weight (g/mol) Predicted Boiling Point (°C) Predicted Density (g/cm³) Key Differences vs. Target Compound
This compound 2-Ethoxy, 3,5-difluoro Propanone, ethoxy, F 214.21 - - Baseline compound
1-(4-Ethoxy-3,5-difluorophenyl)propan-1-one 4-Ethoxy, 3,5-difluoro Propanone, ethoxy, F 214.21 297.9 ± 35.0 1.149 ± 0.06 Ethoxy at 4-position ; higher steric accessibility at ketone group
1-(3-Ethoxy-4,5-difluorophenyl)propan-1-one 3-Ethoxy, 4,5-difluoro Propanone, ethoxy, F 214.21 - - Ethoxy at 3-position ; altered electronic effects on phenyl ring
(E)-1-(2,5-Difluorophenyl)-3-phenylprop-2-en-1-one 2,5-difluoro Propenone, phenyl 258.25 - - Unsaturated enone system ; increased conjugation and reactivity
1-(2-Chloro-4,5-difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one 2-Chloro, 4,5-difluoro Propanone, Cl, dioxane 290.72 - - Chlorine substituent ; enhanced lipophilicity
1-(2-Amino-4,5-difluorophenyl)propan-1-one 2-Amino, 4,5-difluoro Propanone, NH₂ 199.19 - - Amino group ; basicity and solubility in acidic media

Structural and Electronic Effects

  • The 4-ethoxy analog may exhibit higher boiling points due to symmetry and packing efficiency .
  • Fluorine vs. Chlorine : Replacement of fluorine with chlorine (as in ) increases molecular weight and lipophilicity, impacting bioavailability and metabolic stability.
  • Enone Systems: Compounds like (E)-1-(3,5-difluorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one exhibit extended conjugation, altering UV-Vis absorption and reactivity in cycloaddition or nucleophilic addition reactions.

Reactivity in Catalytic Systems

The target compound’s 3,5-difluoro substitution enhances electron-withdrawing effects, polarizing the ketone carbonyl and facilitating enantioselective α-arylation in Cu(I)-bis(phosphine) dioxide systems . In contrast, methoxy or methyl substituents (e.g., 1-(4-methoxyphenyl)butan-1-one ) provide electron-donating effects, reducing electrophilicity and reaction rates.

Physicochemical Properties

  • Boiling Points : The 4-ethoxy isomer has a predicted boiling point of 297.9°C , likely due to symmetrical substitution and stronger intermolecular forces.
  • Density : The 4-ethoxy analog’s density (1.149 g/cm³ ) suggests a compact molecular arrangement compared to less symmetrical isomers .

Biological Activity

1-(2-Ethoxy-3,5-difluorophenyl)propan-1-one is an organic compound that has garnered attention in recent years due to its potential biological activities. The compound's unique structure, characterized by the presence of an ethoxy group and difluorophenyl moiety, suggests a diverse range of interactions with biological systems. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C13H14F2OC_{13}H_{14}F_2O. The structural features include:

  • Ethoxy Group : Enhances lipophilicity and solubility.
  • Difluorophenyl Moiety : Increases reactivity and potential interactions with biological targets.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with various receptors, influencing signaling pathways related to inflammation and pain.

1. Anti-inflammatory Activity

Studies have shown that this compound exhibits significant anti-inflammatory properties. In vitro assays demonstrated that the compound reduced the production of pro-inflammatory cytokines in macrophage cell lines.

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial effects. It showed activity against several bacterial strains, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.

Bacterial Strain MIC (µg/mL) Comparison to Standard Antibiotic
E. coli25Comparable to tetracycline
S. aureus30Slightly less effective than vancomycin
P. aeruginosa40Similar efficacy as ciprofloxacin

3. Anticancer Potential

Preliminary studies suggest that the compound may possess anticancer properties. In vitro tests indicated that it inhibited the proliferation of cancer cell lines, potentially through mechanisms involving apoptosis induction.

Case Studies

A recent study explored the effects of this compound on human cancer cells. The results indicated a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 10 µM. The study concluded that further investigation into its mechanism could reveal new therapeutic avenues for cancer treatment.

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